molecular formula C29H10Br14O6 B13793138 Carbonic acid, (1-methylethylidene)bis(2,6-dibromo-4,1-phenylene) bis(pentabromophenyl) ester CAS No. 71216-03-0

Carbonic acid, (1-methylethylidene)bis(2,6-dibromo-4,1-phenylene) bis(pentabromophenyl) ester

Cat. No.: B13793138
CAS No.: 71216-03-0
M. Wt: 1573.0 g/mol
InChI Key: NUMCIRUBNXCHTA-UHFFFAOYSA-N
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Description

Carbonic acid, (1-methylethylidene)bis(2,6-dibromo-4,1-phenylene) bis(pentabromophenyl) ester: is a complex organic compound known for its significant applications in various fields. This compound is characterized by its unique structure, which includes multiple bromine atoms and phenyl groups, making it highly reactive and useful in different chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbonic acid, (1-methylethylidene)bis(2,6-dibromo-4,1-phenylene) bis(pentabromophenyl) ester typically involves the reaction of carbonic acid derivatives with brominated phenyl compounds. The reaction conditions often require a controlled environment with specific temperatures and catalysts to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for the efficient and consistent production of the compound, meeting the high demand in various industries.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can convert the compound into less oxidized forms, often using reducing agents like hydrogen or metal hydrides.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like sodium hydroxide and various halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated quinones, while reduction could produce less brominated phenyl derivatives.

Scientific Research Applications

Carbonic acid, (1-methylethylidene)bis(2,6-dibromo-4,1-phenylene) bis(pentabromophenyl) ester: has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Employed in studies related to enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific pathways in cancer treatment.

    Industry: Utilized in the production of flame retardants and other specialty chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets, including enzymes and receptors. The bromine atoms play a crucial role in these interactions, often enhancing the compound’s reactivity and binding affinity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Phenol, 4,4’-(1-methylethylidene)bis[2,6-dibromo-]
  • Tetrabromobisphenol A
  • Bisphenol A

Uniqueness

Compared to similar compounds, Carbonic acid, (1-methylethylidene)bis(2,6-dibromo-4,1-phenylene) bis(pentabromophenyl) ester stands out due to its higher bromine content and unique ester linkage. These features contribute to its enhanced reactivity and broader range of applications, particularly in industrial and medical research.

Properties

CAS No.

71216-03-0

Molecular Formula

C29H10Br14O6

Molecular Weight

1573.0 g/mol

IUPAC Name

[2,6-dibromo-4-[2-[3,5-dibromo-4-(2,3,4,5,6-pentabromophenoxy)carbonyloxyphenyl]propan-2-yl]phenyl] (2,3,4,5,6-pentabromophenyl) carbonate

InChI

InChI=1S/C29H10Br14O6/c1-29(2,7-3-9(30)23(10(31)4-7)46-27(44)48-25-19(40)15(36)13(34)16(37)20(25)41)8-5-11(32)24(12(33)6-8)47-28(45)49-26-21(42)17(38)14(35)18(39)22(26)43/h3-6H,1-2H3

InChI Key

NUMCIRUBNXCHTA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=C(C(=C1)Br)OC(=O)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br)Br)C3=CC(=C(C(=C3)Br)OC(=O)OC4=C(C(=C(C(=C4Br)Br)Br)Br)Br)Br

Origin of Product

United States

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